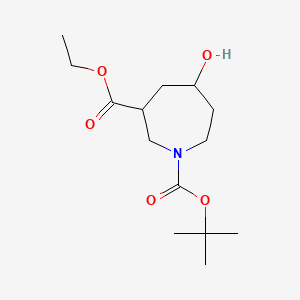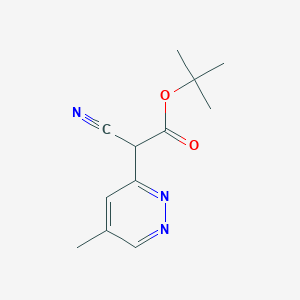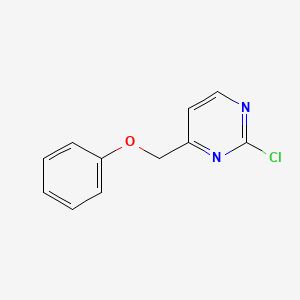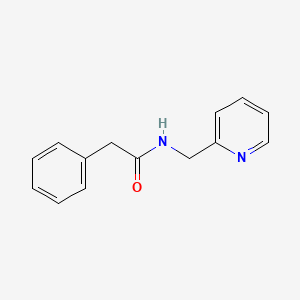![molecular formula C19H26N4O2 B13904128 2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide](/img/structure/B13904128.png)
2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-LYS-ALA-BETANA involves the use of mixed anhydrides and activated esters to achieve high yields . The process typically includes the following steps:
Protection of Amino Groups: The amino groups of lysine and alanine are protected using tert-butyloxycarbonyl (BOC) or carbobenzoxy groups.
Formation of Mixed Anhydrides: The protected amino acids are converted into mixed anhydrides using reagents like isobutyl chloroformate.
Coupling Reaction: The mixed anhydrides are then coupled with beta-naphthylamine to form the desired peptide bond.
Deprotection: The protective groups are removed under mild conditions to yield the final product, H-LYS-ALA-BETANA.
Industrial Production Methods
Industrial production of H-LYS-ALA-BETANA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
H-LYS-ALA-BETANA undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the beta-naphthylamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted derivatives at the beta-naphthylamide moiety.
Aplicaciones Científicas De Investigación
H-LYS-ALA-BETANA has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of H-LYS-ALA-BETANA involves its interaction with specific enzymes and proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing beta-naphthylamine. This reaction can be monitored spectrophotometrically, making it useful in enzymatic assays . The molecular targets include various proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
H-LYS-ALA-VAL-GLY-OH: Another lysine-containing tetrapeptide with immunoactive properties.
H-LYS-ALA-GLY-OH: A shorter peptide with similar enzymatic activity.
Uniqueness
H-LYS-ALA-BETANA is unique due to its beta-naphthylamide moiety, which allows for easy spectrophotometric detection. This feature makes it particularly useful in enzymatic assays compared to other similar peptides .
Propiedades
Fórmula molecular |
C19H26N4O2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2,6-diamino-N-[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C19H26N4O2/c1-13(22-19(25)17(21)8-4-5-11-20)18(24)23-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11,20-21H2,1H3,(H,22,25)(H,23,24) |
Clave InChI |
MNETYPHAKOATDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Indole-2-carboxylic acid ((R)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-amide](/img/structure/B13904061.png)
![(2S)-2-amino-N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904069.png)
![Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate](/img/structure/B13904071.png)
![[(1R)-1-cyano-3-phenyl-propyl] acetate](/img/structure/B13904078.png)
![(2S)-2-amino-N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13904093.png)

![(7R)-5-azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B13904102.png)

![6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13904116.png)
![exo-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B13904118.png)
